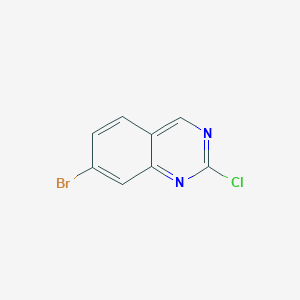

7-Bromo-2-chloroquinazoline

描述

Structure

3D Structure

属性

IUPAC Name |

7-bromo-2-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEVIQMAFISIVMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672195 | |

| Record name | 7-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953039-66-2 | |

| Record name | 7-Bromo-2-chloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953039-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Bromo 2 Chloroquinazoline and Its Structural Analogues

Strategic Approaches to the Construction of the Quinazoline (B50416) Core

The formation of the fundamental quinazoline ring is the initial critical phase. Various synthetic routes have been developed, ranging from traditional cyclization reactions to more contemporary metal-catalyzed procedures.

Cyclization reactions are a cornerstone of quinazoline synthesis. A prevalent method involves the condensation of anthranilic acid derivatives with acid amides. For instance, heating anthranilic acid with an excess of formamide (B127407) is a direct route to quinazolin-4(3H)-one. omicsonline.org This method proceeds through an o-amidobenzamide intermediate with the elimination of water. nih.gov

Another key strategy is the reaction of 2-aminobenzonitriles with various reagents. For example, a transition-metal-free approach involves the reaction of ortho-fluorobenzamides with amides, promoted by cesium carbonate (Cs₂CO₃), which proceeds through an SₙAr reaction followed by intramolecular cyclization to form the quinazolin-4-one ring. nih.gov Additionally, the cyclization of tert-butyl (2-cyanoaryl)carbamates using hydrogen peroxide under basic conditions provides a smooth, room-temperature synthesis of quinazoline-2,4(1H,3H)-diones. rsc.org

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Anthranilic Acid | Formamide, 120 °C | Quinazolin-4(3H)-one | omicsonline.org |

| ortho-Fluorobenzamides and Amides | Cs₂CO₃, DMSO, 135 °C | Quinazolin-4-ones | nih.gov |

| tert-Butyl (2-cyanoaryl)carbamates | H₂O₂, Basic conditions, RT | Quinazoline-2,4(1H,3H)-diones | rsc.org |

| 2-Aminoarylketones and Trialkyl orthoesters | Ammonium (B1175870) acetate (B1210297), Catalyst-free | Quinazoline frameworks | frontiersin.org |

Transition-metal catalysis has introduced highly efficient and versatile methods for quinazoline synthesis. nih.govmdpi.com These reactions often exhibit high atom economy and tolerate a wide range of functional groups. bohrium.com Catalysts based on copper, palladium, cobalt, iron, and manganese are frequently employed. nih.govnih.gov

Copper-catalyzed reactions are particularly common. For example, CuO nanoparticles have been used for the aerobic oxidative coupling of N-arylamidines with aldehydes or benzyl (B1604629) alcohols to produce quinazolines. nih.gov Similarly, copper(II) chloride can catalyze the reaction of 2-aminobenzoketones, toluene (B28343) derivatives, and ammonium acetate through the oxidative amination of benzylic C-H bonds followed by intramolecular cyclization. nih.gov

Palladium-catalyzed reactions offer another powerful route. For instance, Pd(OAc)₂ can catalyze the one-pot, three-component reaction of 2-phenyl benzimidazole, anilines, and carbon monoxide to form quinazoline derivatives. mdpi.com Cobalt-catalyzed methods, such as the dehydrogenative cyclization of 2-aminoaryl alcohols and nitriles, provide an efficient, ligand-free synthesis of quinazolines. nih.govmdpi.com Iron-catalyzed C(sp³)-H oxidation of 2-alkylamino benzonitriles treated with a Grignard reagent also leads to the formation of the quinazoline ring. nih.gov

| Catalyst System | Reactants | Reaction Type | Reference |

|---|---|---|---|

| CuO NPs, 1,10-phenanthroline | N-arylamidines, Benzaldehyde (B42025)/Benzyl alcohol | Aerobic Oxidative Coupling | nih.gov |

| Co(OAc)₂·4H₂O, t-BuOK | 2-Aminoaryl alcohols, Nitriles | Dehydrogenative Cyclization | nih.gov |

| FeCl₂, t-BuOOH | 2-Alkylamino benzonitriles, Grignard reagent | C(sp³)-H Oxidation/Cyclization | nih.gov |

| Pd(OAc)₂ | 2-Phenyl benzimidazole, Anilines, CO | Three-Component Annulation | mdpi.com |

| Mn(CO)₅Br, Ligand | 2-Aminobenzyl alcohol, Primary amide | Tandem Dehydrogenative Annulation | nih.gov |

Precursor Synthesis and Halogen Introduction Strategies for 7-Bromo-2-chloroquinazoline Derivatives

To synthesize this compound, a precursor bearing a bromine atom at the correct position is required, which is then cyclized and subsequently chlorinated.

The synthesis of 7-bromo-substituted quinazolines typically starts with a brominated anthranilic acid or anthranilamide derivative. A common precursor is 2-amino-5-bromobenzamide (B60110). This intermediate can be prepared via the electrophilic bromination of anthranilamide. beilstein-journals.org Reagents such as N-bromosuccinimide (NBS) in acetonitrile (B52724) at room temperature have been successfully used to furnish 2-amino-5-bromobenzamide in good yield. beilstein-journals.org Another effective method for the bromination of aniline (B41778) analogs is the use of potassium bromide (KBr) with orthoperiodic acid (H₅IO₆), which provides high yields of the monobrominated product. researchgate.net The combination of DMSO and allyl bromide can also lead to the bromination of aromatic amines. nih.govrsc.org

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Anthranilamide | N-Bromosuccinimide (NBS) | Acetonitrile, RT | 2-Amino-5-bromobenzamide | 78% | beilstein-journals.org |

| Anthranilamide | KBr / H₅IO₆ | Not specified | 5-Bromo-2-aminobenzamide | 85% | researchgate.net |

Once 2-amino-5-bromobenzamide is obtained, it can be cyclized to form 7-bromoquinazolin-4(3H)-one, the direct precursor to this compound.

The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline (B184009) is a crucial step. The hydroxyl group of the lactim tautomer of the quinazolinone is substituted by a chlorine atom. omicsonline.orgnih.gov This transformation is commonly achieved by heating the quinazolin-4(3H)-one derivative with a chlorinating agent. nih.gov

Phosphoryl chloride (POCl₃) is the most frequently used reagent for this purpose. nih.gov Other reagents include thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF), and combinations such as triphenylphosphine (B44618) with N-chlorosuccinimide or trichloroisocyanuric acid. nih.govresearchgate.net For the synthesis of this compound, 7-bromoquinazolin-4(3H)-one would be treated with one of these chlorinating systems.

| Reagent System | Conditions | Key Feature | Reference |

|---|---|---|---|

| Phosphoryl chloride (POCl₃) | Heating | Standard and widely used method. | nih.gov |

| Thionyl chloride (SOCl₂), cat. DMF | Heating | Alternative to POCl₃. | nih.gov |

| Triphenylphosphine / Trichloroisocyanuric acid | Not specified | High yield (89% for 4-chloroquinazoline). | nih.govresearchgate.net |

| Oxalyl chloride, cat. DMF | Not specified | Another effective chlorination system. | nih.gov |

The synthesis of quinazolines bearing multiple or mixed halogen atoms is of significant interest for creating structurally diverse molecules. nih.gov These poly-halogenated scaffolds allow for site-selective functionalization through metal-catalyzed cross-coupling reactions. nih.govmdpi.com

For example, 2-aryl-4-chloro-6-iodoquinazolines have been synthesized from 2-amino-5-iodobenzamide (B1582221). mdpi.com The synthesis involves the cyclocondensation of 2-amino-5-iodobenzamide with a benzaldehyde derivative to form a 2-aryl-6-iodoquinazolin-4(3H)-one, which is then chlorinated at the C4 position using POCl₃. mdpi.com Similarly, 6,7-dihaloquinazoline-4-ol derivatives can be converted to 4-azido-dihaloquinazolines by treatment with thionyl chloride followed by sodium azide, demonstrating the reactivity of these precursors for further modification. researchgate.net These strategies underscore the ability to introduce different halogens onto the quinazoline ring system, which can be selectively addressed in subsequent reactions to build complex molecular architectures. nih.gov

Direct and Indirect Synthetic Pathways to this compound

The construction of the this compound scaffold can be achieved through multi-step sequences involving the initial formation of a quinazolinone core followed by subsequent halogenation, or through more direct cyclization strategies.

A common and foundational approach to quinazoline synthesis involves the condensation of anthranilic acid derivatives with a one-carbon source, such as formamide. For the synthesis of the 7-bromo substituted core, 2-amino-4-bromobenzoic acid serves as a readily available starting material. The reaction of 2-amino-4-bromobenzoic acid with formamide at elevated temperatures yields 7-bromo-4-quinazolinone. google.com This quinazolinone is a crucial intermediate that can then be subjected to chlorination to introduce the chlorine atom at the 2-position.

The subsequent conversion of the 7-bromo-4-quinazolinone to this compound is typically achieved through treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction, often performed at reflux, replaces the hydroxyl group at the 4-position and the oxo group at the 2-position with chlorine atoms, leading to the formation of 7-bromo-2,4-dichloroquinazoline (B1517698). Subsequent selective reduction or reaction at the more reactive C4 position can then yield the desired this compound.

A similar strategy has been reported for the synthesis of analogous compounds. For instance, the reaction of 4-bromo-2,6-difluorobenzaldehyde (B1272164) with urea, followed by treatment with POCl₃, has been utilized to produce 7-bromo-2-chloro-5-fluoroquinazoline. researchgate.net

Table 1: Synthesis of 7-Bromo-4-quinazolinone

| Starting Material | Reagent | Product | Reference |

| 2-Amino-4-bromobenzoic acid | Formamide | 7-Bromo-4-quinazolinone | google.com |

An alternative and efficient route involves the initial construction of a di-halo quinazoline precursor followed by selective manipulation of the halogen substituents. This pathway often begins with a substituted anthranilic acid which undergoes cyclization and subsequent double halogenation.

For example, the synthesis of 7-bromo-2,4-dichloroquinazoline can be accomplished from 2-amino-4-bromobenzoic acid. This precursor undergoes cyclization and subsequent treatment with a strong chlorinating agent like phosphorus oxychloride (POCl₃) to yield the di-chloro derivative. The chlorine atom at the 4-position of the quinazoline ring is known to be more susceptible to nucleophilic substitution than the chlorine at the 2-position. This difference in reactivity allows for the selective replacement of the C4-chloro group.

A specific application of this methodology is seen in the synthesis of N-substituted 7-bromo-2-chloroquinazolin-4-amines. For instance, reacting 7-bromo-2,4-dichloroquinazoline with an amine, such as benzylamine, in the presence of a base, leads to the selective substitution at the C4 position, yielding N-benzyl-7-bromo-2-chloroquinazolin-4-amine. scispace.com This highlights the utility of the sequential halogenation and selective substitution strategy in generating a variety of functionalized this compound analogues.

A related patent describes the conversion of a 6,7-dihaloquinazoline-4-ol derivative into 4-azido-7-bromo-6-chloroquinazoline by treatment with thionyl chloride followed by sodium azide. researchgate.net This further illustrates the principle of sequential functionalization of a pre-formed halogenated quinazoline core.

Table 2: Reactivity of Dihaloquinazolines

| Substrate | Reactant | Product | Observation | Reference |

| 7-Bromo-2,4-dichloroquinazoline | Benzylamine | N-Benzyl-7-bromo-2-chloroquinazolin-4-amine | Selective substitution at C4 | scispace.com |

| 6,7-Dihaloquinazoline-4-ol | 1. Thionyl chloride 2. Sodium azide | 4-Azido-7-bromo-6-chloroquinazoline | Sequential functionalization | researchgate.net |

Modern Catalytic Methods in Quinazoline Synthesis

Modern organic synthesis has increasingly relied on transition-metal catalysis to achieve efficient and selective bond formations. The synthesis of halogenated quinazolines and their subsequent functionalization have greatly benefited from these advancements, particularly through the use of palladium and copper catalysts.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated quinazolines. The differential reactivity of various halogen substituents on the quinazoline core can be exploited to achieve site-selective modifications. For instance, in di- or tri-halogenated quinazolines, the order of reactivity in palladium-catalyzed couplings generally follows C-I > C-Br > C-Cl. nih.gov However, the C4-Cl bond in quinazolines is highly activated towards nucleophilic substitution and can also participate in palladium-catalyzed reactions.

Research on 2-aryl-4-chloro-6-iodoquinazolines has shown that palladium-catalyzed Sonogashira cross-coupling with terminal alkynes preferentially occurs at the C6-iodo position over the C4-chloro position. mdpi.com This selectivity allows for the sequential functionalization of the quinazoline scaffold. While not the exact target molecule, this provides valuable insight into the predictable reactivity of such systems.

Furthermore, palladium catalysis is instrumental in constructing the quinazoline ring itself. A palladium-catalyzed, three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a versatile route to diverse quinazolines. arabjchem.org This method is notable for its tolerance of bromo and iodo groups, making it potentially applicable for the synthesis of precursors to this compound. arabjchem.org

Table 3: Palladium-Catalyzed Reactions on Halogenated Quinazolines

| Substrate | Reaction Type | Catalyst System | Key Finding | Reference |

| 2-Aryl-4-chloro-6-iodoquinazolines | Sonogashira Coupling | Dichlorobis(triphenylphosphine)palladium(II)/CuI | Preferential reaction at C-I over C4-Cl | mdpi.com |

| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Three-component Tandem Reaction | Palladium catalyst | Tolerates bromo and iodo groups | arabjchem.org |

Copper-catalyzed reactions have a long history in the synthesis of nitrogen-containing heterocycles and continue to be developed for the construction of quinazoline derivatives. Copper-mediated one-pot synthesis of quinazolinones has been achieved from 2-bromobenzoic acid and various aldehydes, using aqueous ammonia (B1221849) as the nitrogen source. scispace.com This approach demonstrates the utility of copper in facilitating the key C-N bond formations required for the quinazoline core.

Furthermore, copper-catalyzed domino reactions between 1-(2-halophenyl)methanamines and amidines or imidates have been developed for the synthesis of 2-substituted quinazolines. researchgate.net The use of copper catalysts often provides a more economical alternative to palladium, while still offering high efficiency. For the synthesis of this compound, a copper-catalyzed approach could be envisioned for either the initial ring formation or for subsequent functionalization reactions, such as amination or alkoxylation at the chloro-substituted positions.

A patent for the synthesis of 7-bromo-6-chloro-4(3H)-quinazolinone from 2,4-dibromo-5-chlorobenzoic acid lists cuprous chloride, cuprous bromide, or cuprous oxide as potential catalysts, highlighting the role of copper in facilitating such cyclizations. researchgate.net

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that minimize the use of hazardous reagents and solvents and avoid heavy metal catalysts. Several metal-free and environmentally benign approaches for quinazoline synthesis have been reported.

Microwave-assisted organic synthesis has been shown to accelerate the synthesis of quinazolinones, often under solvent-free conditions. nih.gov For example, the reaction of 2-aminobenzophenones with aldehydes and ammonium acetate can be efficiently carried out under microwave irradiation to yield quinazolines. nih.gov Deep eutectic solvents (DES), which are biodegradable and have low toxicity, have also been employed as green reaction media for the synthesis of quinazolinone derivatives. tandfonline.comresearchgate.net

Iodine-catalyzed reactions represent another metal-free strategy. The reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with benzylamines in the presence of molecular iodine and using oxygen as a benign oxidant can produce quinazolines in good yields. arabjchem.org Furthermore, a four-component reaction for the preparation of substituted quinazolines from anilines, aromatic aldehydes, and ammonium iodide has been described under metal-free conditions. rsc.org These methods, while not yet specifically optimized for this compound, offer promising avenues for its synthesis in a more sustainable manner.

Table 4: Green Chemistry Approaches to Quinazoline Synthesis

| Method | Key Feature | Example Reaction | Reference |

| Microwave-assisted synthesis | Solvent-free, rapid | 2-Aminobenzophenones + aldehydes + ammonium acetate | nih.gov |

| Deep Eutectic Solvents (DES) | Biodegradable, low toxicity medium | Two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones | tandfonline.comresearchgate.net |

| Iodine-catalyzed oxidation | Metal-free, use of O₂ as oxidant | 2-Aminobenzaldehydes + benzylamines | arabjchem.org |

| Four-component reaction | Metal-free, atom-economical | Anilines + aromatic aldehydes + ammonium iodide | rsc.org |

Microwave and Ultrasound-Assisted Synthesis for Enhanced Efficiency

Conventional synthetic methods for quinazoline derivatives often necessitate long reaction times, high temperatures, and the use of hazardous solvents, leading to significant energy consumption and waste generation. researchgate.net In contrast, microwave (MW) and ultrasound (US) assisted syntheses offer greener and more efficient alternatives by providing unique mechanisms of energy transfer to the reaction mixture. wiley.comijpbs.com

Microwave-assisted synthesis utilizes the ability of polar molecules and ions to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. researchgate.netanton-paar.com This localized heating can dramatically accelerate reaction rates, often reducing reaction times from hours to minutes, and can also enhance product yields and purity by minimizing the formation of side products. frontiersin.orgnih.govnih.gov

Ultrasound-assisted synthesis, or sonochemistry, relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, as well as intense shockwaves and microjets, which can significantly enhance mass transfer and accelerate chemical reactions. rsc.orgrsc.org

While a specific protocol for the direct synthesis of this compound using these techniques is not extensively documented, the synthesis of structurally similar quinazoline analogues provides a strong basis for the application of these methods. The following sections detail the research findings for the synthesis of various quinazoline derivatives, which can be extrapolated to the synthesis of this compound.

Microwave-Assisted Synthesis of Quinazoline Analogues

The synthesis of various quinazoline derivatives has been successfully achieved using microwave irradiation, demonstrating significant improvements over classical methods. For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines from 4-chloroquinazoline and aryl heterocyclic amines has been shown to be highly efficient under microwave irradiation. frontiersin.org

A comparative study highlighted that while conventional heating required 12 hours to achieve a modest yield, microwave-assisted synthesis completed the reaction in just 20 minutes with significantly higher yields. This demonstrates the potential for adapting such methods for the synthesis of derivatives of this compound.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of N-(5-methylisoxazol-3-yl)-4-aminoquinazoline

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 12 hours | 37.3 |

| Microwave Irradiation | 20 minutes | 85 |

Data sourced from a study on the synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. frontiersin.org

Furthermore, microwave-assisted synthesis has been employed in the preparation of quinazolin-4(3H)-ones. In one-pot syntheses, microwave irradiation has been shown to be a superior heating method, leading to higher yields and shorter reaction times. For example, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones was achieved in 7-10 minutes under microwave conditions, a significant improvement over conventional methods. sciensage.info

Ultrasound-Assisted Synthesis of Quinazoline Analogues

Ultrasound irradiation has also proven to be a valuable tool in the synthesis of quinazoline derivatives. The use of ultrasound can promote reactions under ambient conditions, often without the need for metal catalysts. A facile and efficient ultrasound-assisted synthesis of quinazolinones from o-aminobenzamides and aldehydes has been reported to proceed smoothly at ambient temperature and pressure, yielding the desired products in just 15 minutes with moderate to excellent yields. rsc.org

In another example, the synthesis of chloro-substituted chalcones, which can be precursors for quinazoline synthesis, was significantly accelerated using ultrasound. The reaction of chloro-substituted 2-acetyl-1-naphthol with aromatic aldehydes under ultrasonic conditions resulted in high yields (80-85%) in a much shorter time frame compared to silent reactions. ijpbs.com

The application of ultrasound has also been beneficial in the synthesis of piperidinyl-quinoline acylhydrazones, where reaction times were reduced from 15-45 minutes under conventional conditions to just 4-6 minutes with ultrasound assistance, accompanied by improved yields. mdpi.com

Table 2: Comparison of Conventional and Ultrasound-Assisted Synthesis of Piperidinyl-Quinoline Acylhydrazones

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 15-45 minutes | Good |

| Ultrasound Irradiation | 4-6 minutes | Excellent |

Data based on the synthesis of piperidinyl-quinoline acylhydrazone derivatives. mdpi.com

These examples strongly suggest that both microwave and ultrasound-assisted methods could be effectively applied to the synthesis of this compound, offering significant advantages in terms of efficiency, yield, and sustainability. The specific conditions, such as solvent, catalyst, temperature, and irradiation time, would need to be optimized for this particular substrate, drawing upon the successful protocols established for its structural analogues.

Chemical Reactivity and Derivatization Strategies of 7 Bromo 2 Chloroquinazoline

Regioselective Reactivity of Halogen Substituents in Quinazoline (B50416) Systems

The quinazoline scaffold contains a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov The placement of halogen atoms on this heterocyclic system dictates their reactivity, which is a key consideration in designing synthetic strategies.

In quinazoline systems, the reactivity of halogen substituents is significantly influenced by their position on the ring. Generally, the order of reactivity for Csp²–halogen bonds in transition metal-mediated cross-coupling reactions follows the trend C-I > C-Br >> C-Cl. mdpi.comnih.gov This established order allows for selective functionalization of iodo- and bromo-substituted quinazolines in the presence of chloro substituents.

However, the position on the quinazoline ring can override this general trend. For instance, a chlorine atom at the C4 position is more reactive than a bromine atom at the C6 position in some metal-catalyzed reactions. researchgate.net This enhanced reactivity is also observed when comparing the C4-Cl bond with a Csp²-Br bond. researchgate.net In the context of 7-bromo-2-chloroquinazoline, the chlorine at the C2 position is generally less reactive towards oxidative addition of palladium catalysts than a chlorine at the C4 position would be. mdpi.com This differential reactivity is crucial for regioselective derivatization.

Theoretical calculations have shown that the bond dissociation energy of a C(4)-Cl bond in a quinazoline derivative is higher than that of a Csp²-Br bond, yet the C(4)-Cl bond is more reactive in certain cross-coupling reactions. mdpi.comnih.gov This highlights the complex interplay of factors governing reactivity beyond simple bond energies.

The nitrogen atoms within the quinazoline ring system play a pivotal role in modulating the electrophilic character of the carbon atoms, a phenomenon often referred to as the α-nitrogen effect. This effect significantly enhances the reactivity of halogen substituents at the C2 and C4 positions towards nucleophilic attack. mdpi.comnih.gov

The nitrogen atom at position 1 (N1) and position 3 (N3) withdraws electron density from the pyrimidine ring, making the attached carbons more electrophilic and thus more susceptible to nucleophilic substitution. nih.gov The C4 position is particularly activated due to the α-nitrogen effect from the adjacent N3 atom. mdpi.comnih.gov This increased reactivity at the C4 position has been exploited in various synthetic methodologies, including Kumada-type cross-coupling reactions. mdpi.comnih.gov

In this compound, the chlorine at the C2 position is activated by the adjacent N1 and N3 atoms. This makes the C2 position a prime site for nucleophilic substitution reactions.

Nucleophilic Substitution Reactions and Formation of Functionalized Derivatives

The activated C2-Cl bond in this compound readily undergoes nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a variety of functional groups.

Amination of chloroquinazolines is a widely used strategy for the synthesis of biologically active compounds. nih.govbeilstein-journals.org While much of the literature focuses on the highly reactive 4-chloroquinazolines, the principles are applicable to 2-chloroquinazolines as well. Electron-rich amines, such as aliphatic amines, readily react with chloroquinazolines to yield 4-aminoquinazolines, often under mild conditions. nih.govbeilstein-journals.org However, reactions with less nucleophilic amines, like some anilines, may require more forcing conditions or catalytic activation. nih.govbeilstein-journals.org

Microwave-assisted, base-free amination in a mixture of THF and water has proven to be an efficient method for the N-arylation of 4-chloroquinazolines. nih.govbeilstein-journals.org This approach has been successful with a range of substituted anilines. nih.govbeilstein-journals.org The reactivity of 4-chloroquinazoline (B184009) in SNAr reactions is well-documented, often proceeding in good to excellent yields with various amines. nih.gov

N-arylation and N-alkylation are key methods for diversifying the quinazoline core. A practical approach for the synthesis of 4-aryl/alkyl quinazolines involves the nucleophilic addition of organolithium or Grignard reagents to 2-chloroquinazoline (B1345744), followed by oxidation. thieme-connect.comthieme-connect.comresearchgate.net This one-pot procedure allows for the introduction of a variety of aryl, heteroaryl, and alkyl groups at the C4 position of a 2-chloroquinazoline. thieme-connect.comthieme-connect.comresearchgate.net

The resulting 2-chloro-4-substituted quinazolines are versatile intermediates. thieme-connect.comthieme-connect.comresearchgate.net For example, the C2-chloro group can be subsequently displaced by nucleophiles or removed under hydrogenation conditions. thieme-connect.com

Carbon-Carbon Bond Forming Reactions for Complex Molecular Architectures

Beyond nucleophilic substitution, the halogen atoms on this compound serve as handles for various carbon-carbon bond-forming reactions, enabling the construction of more complex molecular structures. These reactions are fundamental in organic synthesis. rsc.orgorganic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, are powerful tools for the functionalization of halogenated quinazolines. mdpi.comnih.gov The differential reactivity of the C2-Cl and C7-Br bonds in this compound allows for selective cross-coupling reactions. Generally, the C7-Br bond is more reactive than the C2-Cl bond in these transformations, enabling site-selective arylation, alkynylation, or vinylation at the C7 position while leaving the C2-Cl intact for subsequent modifications.

For instance, Sonogashira cross-coupling of 2,4-dichloro-6-bromoquinazoline with terminal alkynes has been shown to proceed selectively at the C4-Cl position. researchgate.net Similarly, in 2-aryl-6,8-dibromo-4-chloroquinazolines, the C4-Cl is the most reactive site for Sonogashira coupling. nih.gov While these examples involve 4-chloroquinazolines, the underlying principles of differential reactivity can be applied to this compound. Nickel/photoredox dual catalysis has been successfully employed for the coupling of 7-bromo-2-methylquinazoline (B1291492) with potassium alkyl trifluoroborates, demonstrating a modern approach to C-C bond formation on the quinazoline scaffold. chim.it

Sonogashira Cross-Coupling for Alkynyl Quinazoline Derivatives

The Sonogashira cross-coupling reaction, a palladium-catalyzed process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a highly effective method for introducing alkynyl moieties onto the quinazoline core. wikipedia.orgorganic-chemistry.orgrsc.org This reaction typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. organic-chemistry.org

In the context of di-halogenated quinazolines, such as derivatives of this compound, the C-Cl bond at the 4-position (analogous to the C2-position) is often more reactive than a C-Br bond elsewhere on the benzene ring due to the electronic influence of the adjacent nitrogen atom. mdpi.com Research on closely related 2-aryl-6,8-dibromo-4-chloroquinazolines has demonstrated that Sonogashira coupling with terminal acetylenes occurs with exclusive selectivity at the C4-chloro position. mdpi.commdpi.com This reaction, catalyzed by a PdCl₂(PPh₃)₂-CuI system in THF/NEt₃ at room temperature, proceeds smoothly to replace the chlorine atom, leaving the bromine atoms untouched for subsequent transformations. mdpi.com This selective functionalization allows for the stepwise introduction of different substituents, a key strategy in building molecular complexity. mdpi.comresearchgate.net

For instance, the reaction of 2-aryl-6,8-dibromo-4-chloroquinazolines with various terminal alkynes like propargyl alcohol, phenylacetylene, and 2-pyridinylacetylene yields the corresponding 4-alkynyl-6,8-dibromoquinazolines in moderate to good yields (53%–72%). mdpi.com This highlights the utility of the Sonogashira reaction as a precise tool for modifying the quinazoline scaffold.

Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Substituted Quinazolines

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of Csp²–Csp² bonds between organoboron compounds and organic halides. mdpi.comnih.gov This reaction is valued for its mild conditions, tolerance of various functional groups, and the low toxicity of its reagents. mdpi.comnih.govbeilstein-journals.org

For this compound and its analogs, the Suzuki-Miyaura reaction provides an excellent method for introducing aryl or heteroaryl groups, particularly at the less reactive C-Br position after the C-Cl has been functionalized. Following a selective Sonogashira coupling at the chloro-substituted position, the remaining bromo-substituents can be targeted. mdpi.com

In studies on 2-aryl-6,8-dibromo-4-(phenylethynyl)quinazolines, subsequent Suzuki-Miyaura cross-coupling with various arylboronic acids successfully functionalized both C-Br bonds. mdpi.com The reaction, typically employing a catalyst system like PdCl₂(PPh₃)₂ with a ligand such as XPhos and a base like K₂CO₃ in a DMF-water mixture at elevated temperatures, leads to the formation of 2,6,8-triaryl-4-(phenylethynyl)quinazolines. mdpi.comnih.gov The literature also documents Suzuki-Miyaura couplings specifically on 7-bromoquinazolines, confirming the viability of this position for arylation. researchgate.net This sequential approach, combining Sonogashira and Suzuki-Miyaura reactions, allows for the controlled synthesis of diversely functionalized quinazoline derivatives. mdpi.com

Stille, Kumada, and Negishi Coupling Applications in Quinazoline Chemistry

Beyond Sonogashira and Suzuki reactions, other palladium-catalyzed cross-coupling methods are instrumental in quinazoline chemistry. researchgate.netresearchgate.net

The Stille reaction couples an organotin compound with an organic electrophile. wikipedia.orgwiley-vch.de This method has been applied to halogenated quinazolines, including in one-pot, multi-step sequences. mdpi.commdpi.com For example, after an initial amination and Sonogashira coupling on a 2-aryl-6-bromo-4-chloro-8-iodoquinazoline, a subsequent Stille coupling with 2-(tributylstannyl)furan (B54039) can be performed to introduce a furan (B31954) ring at the bromine-substituted position. mdpi.com A modification of the Stille reaction using 6-bromo-2,4-dichloroquinazoline (B10380) and trimethylalane resulted in a mixture of products, with the C-4 position showing greater reactivity. mdpi.com

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) to form carbon-carbon bonds with organic halides, often catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org It is one of the earliest developed cross-coupling methods and remains a cost-effective choice for creating C-C bonds. wikipedia.orgorganic-chemistry.org Its application to halogenated quinazolines allows for the introduction of various alkyl, aryl, or vinyl groups. researchgate.net

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by nickel or palladium. wikipedia.orgorganic-chemistry.org This reaction is particularly versatile as it allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The Negishi reaction has been used to functionalize the quinazoline core, for instance, in the reaction between 4-substituted 2-chloro-6,7-dimethoxyquinazolines and a methylzinc chloride reagent to introduce a methyl group at the C-2 position. mdpi.comnih.gov

These coupling reactions collectively provide a comprehensive toolkit for the derivatization of the this compound scaffold, enabling the synthesis of a wide array of substituted analogs. mdpi.comresearchgate.net

Synthesis of Fused Heterocyclic Systems Derived from this compound Precursors

The reactive halogen sites of this compound also serve as handles for constructing fused polycyclic systems, which are common motifs in pharmacologically active compounds.

Preparation of Imidazo[1,2-c]quinazolines

The imidazo[1,2-c]quinazoline ring system can be efficiently synthesized from chloroquinazoline precursors. thieme-connect.comnih.gov A common strategy involves the reaction of a 2-chloro- or 4-chloroquinazoline with a suitable bifunctional reagent that facilitates subsequent intramolecular cyclization.

One established route is the amination of a chloroquinazoline with an amino-alcohol, such as 2-aminoethanol. researchgate.net This initial nucleophilic substitution is followed by an acid-promoted cyclodehydration to construct the fused imidazole (B134444) ring. This method has been successfully applied to complex substrates like 2-aryl-6-bromo-4-chloro-8-iodoquinazolines to produce the corresponding poly-substituted 2H-imidazo[1,2-c]quinazolines. researchgate.net Another approach involves the reaction of chloroquinazolines with aminooxetane, which undergoes a rearrangement and cyclization to afford the imidazo[1,2-c]quinazoline skeleton. researchgate.net These methods demonstrate how the 2-chloro group of this compound can act as a linchpin for building more complex, fused heterocyclic structures.

Cyclization to Triazolo[4,3-c]quinazoline Derivatives

The synthesis of triazolo[4,3-c]quinazolines from halogenated quinazolines typically proceeds through a hydrazinyl intermediate. researchgate.net The chloro-substituent at positions 2 or 4 of the quinazoline ring is first displaced by hydrazine (B178648) hydrate (B1144303) to form a hydrazinylquinazoline. researchgate.netbiointerfaceresearch.com

This intermediate can then be cyclized with various one-carbon synthons to form the fused triazole ring. biointerfaceresearch.com For example, reacting the hydrazinylquinazoline with reagents like triethylorthoformate, formic acid, or acetic acid leads to the corresponding triazolo[4,3-c]quinazoline derivatives. biointerfaceresearch.com While many examples in the literature start with 4-chloroquinazolines, the same chemical principle applies to the 2-chloro position of this compound, making it a viable precursor for this class of fused heterocycles. researchgate.net The reaction of 2,4-dichloroquinazoline (B46505) with hydrazine hydrate, for instance, leads to intermediates that can be further elaborated into various wikipedia.orgbiointerfaceresearch.comCurrent time information in Bangalore, IN.-triazolo[4,3-c]quinazoline derivatives. researchgate.net

Medicinal Chemistry and Biological Activity of 7 Bromo 2 Chloroquinazoline Derivatives

Exploration of the Quinazoline (B50416) Scaffold as a Bioactive Template

The quinazoline nucleus is considered a "privileged structure" in drug discovery, as it can interact with various biological targets. nih.gov Derivatives of quinazoline have demonstrated a broad spectrum of biological effects, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities. nih.govijmpr.in This diverse bioactivity has made the quinazoline scaffold a focal point for the design and synthesis of novel therapeutic agents. researchgate.netnih.gov The ease of synthesis and the possibility for substitutions at multiple positions on the quinazoline ring have further fueled its exploration in medicinal chemistry. uky.edu

Quinazoline-based compounds have been successfully developed into marketable drugs, highlighting the therapeutic value of this scaffold. researchgate.net The structural features of quinazoline allow for the creation of hybrid molecules by combining it with other pharmacologically active moieties, potentially enhancing therapeutic efficacy. frontiersin.org Researchers continue to investigate the vast chemical space of quinazoline derivatives to uncover new compounds with improved biological profiles. uky.edu

Antineoplastic and Cytotoxic Activities of Quinazoline Derivatives

Quinazoline derivatives have emerged as a significant class of compounds in cancer chemotherapy, with several approved for clinical use. frontiersin.org Their anticancer effects are attributed to various mechanisms of action that target key pathways involved in tumor growth and survival. mdpi.com

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs). mdpi.com Overexpression or mutation of RTKs like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) is a hallmark of many cancers. globalresearchonline.nettbzmed.ac.ir

Quinazoline-based inhibitors, such as gefitinib (B1684475) and erlotinib, function as ATP-competitive inhibitors at the kinase domain of EGFR, blocking downstream signaling pathways that promote cell proliferation and survival. amazonaws.comnih.gov Similarly, derivatives have been designed to target VEGFR-2, a key mediator of angiogenesis, thereby inhibiting the formation of new blood vessels that supply tumors. tbzmed.ac.irnih.gov Some quinazoline derivatives have been developed as dual inhibitors of both EGFR and VEGFR-2, offering a synergistic approach to cancer treatment. mdpi.comglobalresearchonline.net

Certain quinazoline derivatives exert their anticancer effects by interfering with DNA synthesis and repair mechanisms. mdpi.com One notable target is thymidylate synthase (TS), an enzyme crucial for the synthesis of thymidine, a necessary component of DNA. nih.gov By inhibiting TS, these compounds lead to "thymineless cell death". nih.govnih.gov

Additionally, some quinazoline derivatives have been shown to inhibit poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. nih.gov Inhibition of PARP can be particularly effective in cancers with deficiencies in other DNA repair pathways.

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. researchgate.net Several quinazoline derivatives have been identified as tubulin polymerization inhibitors. nih.govmdpi.com These compounds often bind to the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.govnih.gov The disruption of microtubule function not only affects mitosis but can also interfere with other cellular processes like cell migration and angiogenesis. nih.gov

3-Phosphoinositide-dependent protein kinase-1 (PDK1) is a key kinase in the PI3K/Akt signaling pathway, which is critical for cell growth and survival. nih.gov Elevated levels of PDK1 are associated with tumor progression and resistance to chemotherapy. nih.gov Quinazoline-based compounds have been developed as inhibitors of PDK1, representing a promising strategy to counteract cancer cell proliferation and survival. google.com

Derivatives of 7-Bromo-2-chloroquinazoline have demonstrated cytotoxic activity against a broad range of human cancer cell lines, underscoring their potential as anticancer agents. mdpi.commdpi.com Studies have reported the efficacy of these compounds against liver cancer (HepG2), lung cancer (A549), breast cancer (MCF-7), and colon cancer (HCT-116) cell lines. mdpi.commdpi.comresearchgate.net For instance, certain morpholine-substituted quinazoline derivatives displayed significant cytotoxic activity against A549 and MCF-7 cells. nih.gov The antiproliferative effects of these compounds are often dose-dependent and can be more potent than some standard chemotherapeutic drugs.

| Compound Type | Cell Line | Activity | Reference |

|---|---|---|---|

| Quinazolinone Derivatives | A549, PC-3, SMMC-7721 | Induced late apoptosis and G2/M phase cell cycle arrest in A549 cells. | mdpi.com |

| Triazolo[4,3-c]quinazolines | HepG2, MCF-7, PC-3, HCT-116, HeLa | Tested for antitumor activity. | mdpi.com |

| Novel Quinazoline Derivatives | MGC-803, MCF-7, PC-9, A549, H1975 | Demonstrated low micromolar cytotoxicity. Compound 18 had an IC50 of 0.85 μM against MGC-803 cells. | nih.gov |

| Quinazoline Sulfonamide Derivatives | HepG2, MCF-7, HCT116, A549 | Derivative 12 showed significant cytotoxic effect against MCF-7 (IC50 = 0.0977 µM). | mdpi.com |

| 6-Bromo quinazoline-4(3H)-one Derivatives | MCF-7, SW480 | Compound 8a showed IC50 values of 15.85 ± 3.32 µM (MCF-7) and 17.85 ± 0.92 µM (SW480). | nih.gov |

| Morpholine Substituted Quinazoline Derivatives | A549, MCF-7, SHSY-5Y | Compound AK-10 showed IC50 values of 8.55 ± 0.67 μM (A549), 3.15 ± 0.23 μM (MCF-7), and 3.36 ± 0.29 μM (SHSY-5Y). | nih.gov |

Structure-Activity Relationship (SAR) Studies in Anticancer Chemotherapy

The quinazoline core is a foundational structure for several approved anticancer drugs, including gefitinib, erlotinib, and lapatinib. nih.gov Research into the structure-activity relationships (SAR) of novel quinazoline derivatives continues to be a promising area for developing new chemotherapeutic agents. nih.gov Studies on various substitutions at positions 2 and 4 of the quinazoline ring have been conducted to evaluate their impact on anticancer activity. nih.gov

SAR studies have indicated that substitutions at the C-6 and C-7 positions of the quinazoline ring can significantly influence cytotoxic activity. For instance, in a series of 6,7-disubstituted-quinazolin-5,8-dione molecules evaluated as topoisomerase inhibitors, bromo, methyl, and methoxy (B1213986) substitutions at the C-2 position of an arylamino group attached to C-6 enhanced activity against lung (A549), stomach (SNU-638), and colon (Col2) cancer cell lines. nih.gov Conversely, substitution at the C-4 position of the same arylamino group diminished the activity. nih.gov

In another study, a series of new brominated quinazoline derivatives were synthesized and assessed for cytotoxic activities on MCF-7, A549, and SKOV3 cancer cell lines. researchgate.net The results showed that compounds featuring a 4-chlorophenyl or a 4-fluorophenyl group at the 2-position of a 6,8-dibromoquinazolinone scaffold exhibited the most potent anti-proliferative activities among the series. researchgate.net This suggests that the presence and position of halogen atoms on the quinazoline and its substituents are critical determinants of anticancer efficacy. Specifically, a 2-chloroquinazoline (B1345744) derivative was identified as the most potent compound in one series, inhibiting tubulin polymerization by binding to the colchicine site. nih.gov

| Compound Class | Substitution Pattern | Key Findings |

| 6,7-Disubstituted-quinazolin-5,8-diones | Bromo, methyl, methoxy at C-2 of a C-6 arylamino group | Increased topoisomerase inhibition. nih.gov |

| 2-Aryl-6,8-dibromoquinazolinones | 4-chlorophenyl or 4-fluorophenyl at C-2 | Showed the best anti-proliferative activities on MCF-7, A549, and SKOV3 cell lines. researchgate.net |

| 2-Substituted Quinazolines | Chloro group at C-2 | Potent inhibition of tubulin polymerization. nih.gov |

Antimicrobial Efficacy of Quinazoline Derivatives

Quinazoline derivatives have been extensively investigated for their broad-spectrum antimicrobial properties, demonstrating potential as effective agents against various pathogenic microorganisms. rphsonline.comnih.gov

Antibacterial Spectrum and Mechanisms (e.g., Staphylococcus aureus)

Quinazolin-4(3H)-one derivatives have shown notable pharmacological activity against bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. eco-vector.com The antibacterial effect is often linked to the structural characteristics of the substituents on the quinazoline nucleus. eco-vector.com For example, the presence of a naphthyl radical can increase the hydrophobicity of the molecule, enhancing its solubility in the bacterial cell membrane. eco-vector.com Similarly, an amide group substituent may increase the binding affinity to active sites of enzymes involved in bacterial DNA replication and protein synthesis. eco-vector.com

Some quinazolinones have demonstrated a unique ability to synergize with β-lactam antibiotics like piperacillin. They can form bonds with the allosteric site of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), a target that β-lactams alone cannot effectively inhibit. eco-vector.com The structure-activity relationship for 4(3H)-quinazolinone antibacterials has been explored, leading to the identification of compounds with potent activity against MRSA strains. acs.org Modifications to the quinazoline scaffold, including substitutions on the fused benzene (B151609) ring, are critical for optimizing activity against Staphylococcal species. acs.org

| Derivative Class | Target Organism | Mechanism of Action |

| Quinazolin-4(3H)-ones | Staphylococcus aureus, Streptococcus pneumoniae | Increased binding to enzymes for DNA replication and protein synthesis. eco-vector.com |

| 4(3H)-Quinazolinones | Methicillin-resistant S. aureus (MRSA) | Inhibition of penicillin-binding proteins (PBP1 and PBP2a). acs.org |

| Quinazolinone benzenesulfonamides | Multidrug-resistant bacterial strains | Effective against anti-methicillin-resistant S. aureus (MRSA). rphsonline.com |

Antifungal Properties and Targets (e.g., Fusarium moniliforme)

The antifungal potential of quinazoline derivatives has been demonstrated against a range of fungal pathogens. nih.govmdpi.com Research has shown that specific substitution patterns on the quinazoline ring are crucial for potent antifungal activity. One study highlighted that 2,3-disubstituted 4-anilinoquinazoline (B1210976) derivatives with 2-(4-bromo) and 3-nitro substitutions exhibited high antifungal activity (90%) against Fusarium moniliforme, comparable to the standard drug griseofulvin. rphsonline.com

Another series of N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide showed strong antifungal activity against Fusarium moniliforme, again outperforming griseofulvin. mdpi.com This underscores the importance of bromo and nitro substitutions on the anilino-quinazoline scaffold for targeting this specific fungus. The mechanism of action for some antifungal quinoline (B57606) derivatives involves causing abnormal morphology of cell membranes, leading to increased permeability and the release of cellular contents. acs.org

| Compound | Target Organism | Activity |

| 2-(4-bromo), 3-nitro substituted 4-anilinoquinazoline | Fusarium moniliforme | High (90%) antifungal activity. rphsonline.com |

| N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide | Fusarium moniliforme | Strong antifungal activity. mdpi.com |

| Furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones | Various fungi | Good antifungal activity against all tested fungi. nih.gov |

Antiparasitic Investigations

The quinazoline scaffold has served as a template for the development of agents targeting various parasitic diseases, including malaria and leishmaniasis.

Antimalarial Activity, including Hemozoin Inhibition

The formation of hemozoin is a critical detoxification process for the malaria parasite Plasmodium falciparum and a well-established target for antimalarial drugs like chloroquine (B1663885). nih.govnih.gov Quinoline-based compounds inhibit this process, leading to a toxic buildup of free heme within the parasite. colab.ws Structure-activity relationship studies on 4-aminoquinolines have shown that the substituent at the 7-position is critical for antiplasmodial activity. nih.gov

Specifically, 7-iodo and 7-bromo-aminoquinolines were found to be as active as their 7-chloro counterparts (like chloroquine) against both chloroquine-susceptible and -resistant strains of P. falciparum. nih.gov This indicates that a halogen at the 7-position is beneficial for activity. Further supporting this, a study using a bromo-analogue of chloroquine with a 7-Br substituent demonstrated that the compound co-localizes with hemozoin in the parasite's digestive vacuole, consistent with its role as a hemozoin inhibitor. nih.gov These findings suggest that this compound could be a promising scaffold for developing new hemozoin-inhibiting antimalarials.

| Compound Class | Key Feature | Antimalarial Activity |

| 7-Bromo-aminoquinolines | Bromo group at position 7 | As active as 7-chloro-AQs against chloroquine-susceptible and -resistant P. falciparum. nih.gov |

| Bromoquine (7-Br analogue of chloroquine) | Bromo group at position 7 | Co-localizes with hemozoin, indicating inhibition of its formation. nih.gov |

| Quinazoline derivatives | General scaffold | Synthesized as potential hemozoin inhibitors. nih.gov |

Antileishmanial and Anti-Trypanosoma cruzi Activities

Derivatives of the quinazoline scaffold have been evaluated for their efficacy against trypanosomatid parasites, the causative agents of leishmaniasis (Leishmania species) and Chagas disease (Trypanosoma cruzi). nih.govlboro.ac.uk

A series of quinazoline-2,4,6-triamine derivatives were synthesized and tested against Leishmania mexicana and T. cruzi. nih.gov Several compounds from this series exhibited high activity against L. mexicana, even surpassing the reference drug glucantime. nih.gov Similarly, certain derivatives showed a better activity profile against T. cruzi than the reference drugs nifurtimox (B1683997) and benznidazole. nih.gov Another study focused on quinazoline nitro-derivatives, finding that compounds with nitrobenzoyl substituents at the 6-position of the quinazoline 2,4,6-triamine nucleus were the most potent against T. cruzi. nih.gov These compounds were also non-toxic to human cells, indicating a high selectivity index. nih.gov

The mechanism of action for some of these compounds involves targeting essential parasite enzymes. For instance, a series of quinazoline compounds demonstrated potential against T. cruzi by targeting the ATP-binding pocket of the parasite's lysyl-tRNA synthetase 1 (KRS1). lboro.ac.uk

| Compound Series | Target Parasite | Key Findings |

| Quinazoline-2,4,6-triamine derivatives | Leishmania mexicana | Four compounds showed higher activity than the reference drug glucantime. nih.gov |

| Quinazoline-2,4,6-triamine derivatives | Trypanosoma cruzi | Three compounds were more effective than nifurtimox and benznidazole. nih.gov |

| Quinazoline nitro-derivatives | Trypanosoma cruzi | Compounds with 6-nitrobenzoyl substituents were the most potent and showed a high selectivity index. nih.gov |

| Quinazoline compounds | Trypanosoma cruzi | Targeted the ATP-binding pocket of lysyl-tRNA synthetase 1 (KRS1). lboro.ac.uk |

Other Pharmacological Research Areas

Beyond the more extensively studied applications, derivatives of this compound have been investigated for a range of other pharmacological activities. These explorations highlight the broad therapeutic potential of this chemical scaffold.

Derivatives of the quinazoline scaffold have demonstrated significant anti-inflammatory potential. The presence of a bromine atom on the quinazoline ring has been shown to be a key feature for potent activity in several studies. For instance, research on a series of 3-naphtalene-substituted quinazolinone derivatives revealed that a 6-bromo-substituted analog was the most potent anti-inflammatory agent among the tested compounds. mdpi.com

In another study, a series of 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one was synthesized and evaluated for its anti-inflammatory activity. This compound demonstrated notable efficacy, suggesting that the bromo substitution contributes significantly to the anti-inflammatory properties of the quinazolinone core. nih.gov While these studies focus on 6-bromo substitution, the findings underscore the importance of halogenation on the quinazoline ring for anti-inflammatory activity, suggesting that 7-bromo derivatives could also exhibit potent effects. The anti-inflammatory effect of quinazoline derivatives is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.com

| Compound | Substitution | Observed Activity | Reference |

|---|---|---|---|

| 3-Naphtalene-substituted quinazolinone derivative | 6-Bromo | Most potent in the series | mdpi.com |

| 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 6-Bromo | Showed better anti-inflammatory activity (32.5% inhibition) | nih.gov |

The quinazoline scaffold has been a subject of interest in the development of central nervous system (CNS) active agents, particularly for anticonvulsant properties. A study focused on novel 7-substituted-4(3H)-quinazolinone derivatives reported advanced anticonvulsant activity with lower neurotoxicity compared to reference drugs. nih.gov This highlights the therapeutic potential of substitutions at the 7-position of the quinazoline ring.

Furthermore, research into the structure-activity relationship of quinazoline derivatives has shown that electron-withdrawing groups, such as bromine, at the para position of a phenyl ring attached to the quinazoline nucleus, can improve anticonvulsant activity. nih.gov This suggests that the electronic properties imparted by the bromo substituent are favorable for this biological activity. The mechanism of action for the anticonvulsant effects of many quinazoline derivatives is believed to involve the modulation of GABA-A receptors. nih.govmdpi.com

In the context of antihypertensive research, quinazoline derivatives have been successfully developed as α1-adrenergic receptor antagonists. japsonline.comnih.gov While specific studies on this compound derivatives for antihypertensive effects are not extensively documented, the known activity of the quinazoline core in this area suggests that derivatives of this compound could be promising candidates for future investigation.

| Compound Series | Key Structural Feature | Observed Activity | Reference |

|---|---|---|---|

| 7-substituted-4(3H)-quinazolinones | Substitution at the 7-position | Advanced anticonvulsant activity and lower neurotoxicity | nih.gov |

| N-substituted-6-fluoro-quinazoline-4-amine derivatives | Para-bromo substitution on an attached phenyl ring | Improved anticonvulsant activity | nih.gov |

The quinazoline nucleus is recognized for its potential in the development of antiviral agents. researchgate.netbohrium.com Research has shown that certain tri-substituted quinazolinone compounds can exhibit potent antiviral activities against challenging viruses like Zika (ZIKV) and Dengue (DENV). nih.gov Although specific studies on this compound derivatives are limited, the general antiviral potential of the quinazoline scaffold provides a strong rationale for exploring this particular substitution pattern. The diverse biological activities of quinazoline derivatives suggest that they can interact with various viral and host cell targets, thereby inhibiting viral replication. nih.gov

Derivatives of this compound have emerged as promising antagonists of the A2A adenosine (B11128) receptor. The A2A adenosine receptor is a G protein-coupled receptor that has been identified as a therapeutic target for neurodegenerative diseases and cancer. researchgate.netnih.gov

A recent study reported the synthesis of new 2-aminoquinazoline (B112073) derivatives with substitutions at the C6- and C7-positions. researchgate.netnih.govsemanticscholar.org These modifications, combined with the introduction of aminoalkyl chains at the C2-position, were aimed at enhancing antagonist activity and improving solubility. One particular compound, bearing a 7-chloro substitution, demonstrated significant antagonist activity with a half-maximal inhibitory concentration (IC50) of 8 µM in a cyclic AMP assay. nih.gov This finding is highly relevant as it demonstrates that substitution at the 7-position with a halogen, such as bromine or chlorine, is compatible with potent A2A adenosine receptor antagonism.

| Compound | Substitution at C7 | IC50 (µM) | Reference |

|---|---|---|---|

| 2-amino-4-(furan-2-yl)-7-chloroquinazoline derivative | Chloro | 8 | nih.gov |

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes. nih.gov Inhibitors of these enzymes have therapeutic applications in conditions such as glaucoma. nih.govresearchgate.net The quinazolinone scaffold has been explored for the development of carbonic anhydrase inhibitors.

A study on a series of quinazolinone derivatives as inhibitors of bovine and human carbonic anhydrase-II (bCA-II and hCA-II) showed that these compounds displayed moderate to significant inhibition. nih.govresearchgate.net While this particular study did not include 7-bromo derivatives, it established the potential of the quinazolinone core to interact with the active site of carbonic anhydrase. The structure-activity relationship from this study suggested that the nature of the substituent on the phenyl ring attached to the quinazolinone plays a significant role in the inhibitory activity. nih.govresearchgate.net Given that halogenated compounds have been successful as enzyme inhibitors in other contexts, it is plausible that this compound derivatives could be effective carbonic anhydrase inhibitors. Further research in this area is warranted to explore this potential.

Spectroscopic and Computational Elucidation of 7 Bromo 2 Chloroquinazoline and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to the verification and characterization of 7-bromo-2-chloroquinazoline. Each technique provides unique and complementary information, leading to an unambiguous elucidation of its molecular identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring portion of the quinazoline (B50416) core. The substitution pattern dictates the chemical shifts and coupling patterns. For instance, in related 6-bromo quinazoline derivatives, aromatic protons appear as singlets and doublets between δ 7.5 and 8.4 ppm. nih.gov The proton at position 8 would likely appear as a doublet, the proton at position 5 as a doublet, and the proton at position 6 as a doublet of doublets due to coupling with its neighbors.

The ¹³C NMR spectrum provides evidence for the eight unique carbon atoms in the this compound molecule. docbrown.info The carbon atoms directly bonded to electronegative atoms like chlorine, bromine, and nitrogen are significantly deshielded and appear at higher chemical shifts (downfield). docbrown.info For example, in similar quinazoline structures, the carbonyl carbon (if present) can appear as far downfield as δ 160 ppm. nih.gov

Table 1: Predicted NMR Data for this compound

| Technique | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | H-5 | Aromatic Region (~7.5-8.5) | Doublet (d) |

| H-6 | Aromatic Region (~7.5-8.5) | Doublet of Doublets (dd) | |

| H-8 | Aromatic Region (~7.5-8.5) | Doublet (d) | |

| ¹³C NMR | C2 | High (~150-165) | Singlet |

| C4 | High (~150-160) | Singlet | |

| C4a | Medium (~120-130) | Singlet | |

| C5 | Medium (~120-130) | Singlet | |

| C6 | Medium (~125-135) | Singlet | |

| C7 | Low (~115-125) | Singlet | |

| C8 | Medium (~125-135) | Singlet |

Note: The table contains predicted data based on general principles and data from related structures. Actual experimental values may vary.

Mass spectrometry techniques are critical for determining the molecular weight and elemental formula of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the molecular formula, C₈H₄BrClN₂. The theoretical exact mass of this compound is 241.92464 Da. nih.gov The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) creates a characteristic isotopic pattern in the mass spectrum, serving as a definitive indicator of their presence in the molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to assess the purity of the compound. nih.govumb.edu This technique separates the components of a mixture via liquid chromatography before they are detected by a mass spectrometer. usda.gov A pure sample of this compound will ideally show a single chromatographic peak with the corresponding mass-to-charge ratio (m/z) in the mass spectrum.

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₄BrClN₂ | nih.gov |

| Molar Mass | 243.49 g/mol | nih.gov |

| Monoisotopic Mass | 241.92464 Da | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its quinazoline core and halogen substituents.

Key expected absorptions include C=N and C=C stretching vibrations from the heterocyclic and aromatic rings, typically found in the 1650-1450 cm⁻¹ region. researchgate.net The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain complex vibrations, including the C-Cl and C-Br stretching bands. The C-Cl stretch typically appears in the 800-600 cm⁻¹ range, while the C-Br stretch absorbs at lower wavenumbers, often between 600-500 cm⁻¹. researchgate.netdocbrown.info

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C and C=N Stretch | 1650 - 1450 |

| Aromatic C-H Bending | 900 - 675 |

| C-Cl Stretch | 800 - 600 |

UV-Visible spectroscopy measures the electronic transitions within a molecule, providing insight into its electronic properties. For conjugated systems like this compound, the absorption of UV or visible light promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π*) orbitals.

Studies on novel quinazoline derivatives have utilized UV-Vis spectroscopy to explore their photophysical characteristics. tandfonline.comnih.gov The spectrum of this compound is expected to exhibit strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic quinazoline system. The position of the maximum absorbance (λmax) and the molar absorptivity are key parameters obtained from this analysis.

Elemental analysis provides experimental verification of the elemental composition of a compound. For this compound (C₈H₄BrClN₂), this technique determines the percentage by mass of carbon, hydrogen, and nitrogen. The experimentally determined percentages are then compared to the theoretically calculated values. A close agreement (typically within ±0.4%) between the experimental and theoretical values confirms the empirical and molecular formula, thereby verifying the purity and composition of the synthesized compound.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 39.46% |

| Hydrogen | H | 1.008 | 4 | 1.66% |

| Bromine | Br | 79.904 | 1 | 32.82% |

| Chlorine | Cl | 35.453 | 1 | 14.56% |

Computational Chemistry and Theoretical Investigations

Computational chemistry provides a theoretical framework for understanding the structural and electronic properties of molecules like this compound and its derivatives. Methods such as Density Functional Theory (DFT) are widely used to complement experimental data. tandfonline.comacs.org

Theoretical investigations on quinazoline derivatives often involve optimizing the molecular geometry to find the most stable conformation. acs.org From the optimized structure, various electronic properties can be calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Furthermore, computational models can generate molecular electrostatic potential (MEP) maps, which illustrate the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov These theoretical studies provide valuable insights that can help predict the reactivity and behavior of this compound in various chemical environments. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. For derivatives of this compound, DFT calculations, often using the B3LYP functional basis set, provide crucial details about molecular geometry, stability, and electronic properties. nih.govresearchgate.net These calculations can determine parameters such as ionization potential, electron affinity, electronegativity, and chemical hardness, which are vital for predicting how the molecule will interact with other chemical species. nih.gov

| Parameter | Calculated Value (for a key derivative) | Significance |

|---|---|---|

| Ionization Potential (I) | 6.67 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.58 eV | Energy released when an electron is added. |

| Chemical Hardness (η) | 2.54 eV | Resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | 0.19 eV | Reciprocal of hardness, indicates reactivity. nih.gov |

| Electronegativity (χ) | 4.12 eV | Power of an atom to attract electrons. nih.gov |

Molecular Docking Studies for Ligand-Target Interactions and Mechanism Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used to understand how ligands like quinazoline derivatives interact with biological targets, such as proteins or enzymes. researchgate.net For quinazoline-based compounds, docking studies have been crucial in elucidating their mechanism of action as inhibitors of targets like protein kinases and phosphodiesterases. nih.govnih.gov

The process involves placing the ligand (e.g., a this compound derivative) into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy. researchgate.netresearchgate.net A more negative binding energy indicates a stronger and more stable interaction. nih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the active site, which are essential for the ligand's biological activity. researchgate.net For instance, docking studies on related quinazoline compounds have identified critical hydrogen bonds with residues like Lys721 and Met742 in the EGFR active site. researchgate.net

| Target Protein | Ligand (Example Quinazoline Derivative) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| EGFR | Compound 8a (6-bromo derivative) | -6.7 | Thr766, Thr830, Leu764 researchgate.net |

| EGFR | Compound 8c (6-bromo derivative) | -5.3 | Lys721, Leu694, Met742 researchgate.net |

| PDE7A | Compound 4b (quinazoline derivative) | -6.887 (gscore) | Not specified nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. medcraveonline.comnih.gov The goal of QSAR is to develop a reliable model that can predict the activity of new, unsynthesized molecules. medcraveonline.com This predictive capability helps prioritize which compounds to synthesize, saving significant time and resources in drug discovery. nih.gov

For quinazoline derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like the tyrosine kinase erbB-2. nih.gov In these studies, various molecular descriptors, which are numerical representations of the molecule's physicochemical properties, are calculated. mdpi.com Statistical methods like Multiple Linear Regression (MLR) are then used to build an equation linking these descriptors to the observed activity. nih.gov A successful QSAR model is validated through statistical measures such as the correlation coefficient (r²), cross-validation coefficient (q²), and predictive ability for an external test set (pred_r²). nih.gov For example, one MLR model for quinazoline derivatives showed that Estate Contribution descriptors were highly important in predicting inhibitory activity. nih.gov

| QSAR Model Statistic | Value (for erbB-2 inhibitors) | Interpretation |

|---|---|---|

| r² (training set) | 0.956 | Model fits the training data very well. nih.gov |

| q² (cross-validation) | 0.915 | Model has good internal predictive power. nih.gov |

| pred_r² (test set) | 0.617 | Model has moderate predictive power for new compounds. nih.gov |

| Key Descriptor 1 | SaaOE-Index (30.07% contribution) | An electrotopological state descriptor related to atom accessibility. nih.gov |

| Key Descriptor 2 | SsClE-index (15.79% contribution) | An electrotopological state descriptor related to chlorine atoms. nih.gov |

Analysis of Bond Dissociation Energies and Reaction Selectivity

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically (cleaving it to form two radicals). BDE values are fundamental to understanding chemical reactivity and predicting the selectivity of reactions. Bonds with lower BDEs are weaker and more likely to break, often directing the outcome of a chemical transformation.

For this compound, the key bonds influencing its reactivity are the C-Br and C-Cl bonds on the quinazoline core. DFT calculations can be employed to compute the BDE for these and other bonds within the molecule. Generally, the C-Br bond is weaker and has a lower BDE than the C-Cl bond, suggesting that reactions involving radical cleavage would likely occur preferentially at the C-Br position. This information is critical for designing selective synthetic transformations, such as cross-coupling reactions, where one halogen must react in preference to the other.

Prediction of Protonation Sites and Fragmentation Pathways in Mass Spectrometry

Mass spectrometry (MS) is an analytical technique used for identifying and structurally characterizing molecules. researchgate.net In tandem mass spectrometry (MS/MS), a molecule is ionized, selected, and then fragmented through collision-induced dissociation (CID) to reveal its structure. nih.gov Predicting the fragmentation pathways is essential for interpreting the resulting mass spectra.

For this compound, the most likely sites for protonation during electrospray ionization (ESI) are the two nitrogen atoms of the quinazoline ring, as they possess lone pairs of electrons. The specific site of protonation can influence the subsequent fragmentation pattern. researchgate.net Upon fragmentation, plausible pathways would involve the neutral loss of small molecules or radicals. Common fragmentation patterns for halogenated aromatic compounds include the loss of the halogen atom (as a radical) or the corresponding hydrogen halide (e.g., HCl or HBr). mdpi.com Further fragmentation could involve cleavage of the quinazoline ring system itself, leading to a series of characteristic product ions that help confirm the molecule's identity and structure. nih.govmdpi.com

Investigation of HOMO-LUMO Interactions and Their Influence on Reactivity